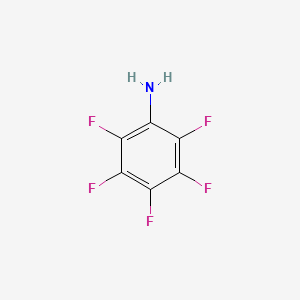

2,3,4,5,6-Pentafluoroaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6-pentafluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXLGCOSAFGMDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022119 | |

| Record name | 2,3,4,5,6-Pentafluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-60-8 | |

| Record name | Pentafluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluoroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,3,4,5,6-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4,5,6-Pentafluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentafluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5,6-PENTAFLUOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS06IL3Y2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2,3,4,5,6-Pentafluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5,6-Pentafluoroaniline (CAS No. 771-60-8) is a fluorinated aromatic amine of significant interest in various fields, including pharmaceutical synthesis, liquid crystal development, and materials science.[1] Its unique properties, conferred by the extensive fluorination of the aniline (B41778) ring, make it a valuable intermediate in the synthesis of complex molecules.[1] The five fluorine atoms significantly influence the electron distribution within the molecule, deactivating the aromatic ring towards electrophilic substitution and reducing the basicity of the amino group compared to unsubstituted aniline.[1] This technical guide provides a detailed overview of the core physicochemical properties of this compound, complete with experimental protocols and a workflow for its synthesis.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference |

| Molecular Formula | C₆H₂F₅N | [2] |

| Molecular Weight | 183.08 g/mol | [2] |

| Appearance | White to salmon crystalline low melting solid | [3] |

| Melting Point | 33-35 °C | [2][3][4] |

| Boiling Point | 153 °C | [2][3][4] |

| Density | 1.744 g/cm³ | [4] |

| Solubility in Water | Insoluble | [2][3][4] |

| Solubility in Organic Solvents | Soluble in toluene, methanol, and acetone | [2][3] |

| pKa | -0.16 ± 0.10 (Predicted) | [4] |

| Flash Point | 73 °C (163.4 °F) | [4] |

| CAS Number | 771-60-8 | [2] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound like this compound, the melting point is a sharp, well-defined range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a melting point apparatus, such as a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) or an automated melting point apparatus.

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Purity Indication: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Since this compound is a low-melting solid, its boiling point is determined in the liquid state.

Methodology: Micro Boiling Point Determination

-

Sample Preparation: A small amount of this compound is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with oil).

-

Heating: The heating bath is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and bubble out.

-

Observation: Heating is continued until a steady stream of bubbles emerges from the open end of the capillary tube. The heat is then removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.[5]

Density Determination

Density is the mass of a substance per unit volume. For a solid like this compound, the density can be determined by measuring its mass and the volume it displaces.

Methodology: Volume Displacement Method

-

Mass Measurement: A known mass of solid this compound is accurately weighed using an analytical balance.

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water). The initial volume of the liquid is recorded.

-

Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.

-

Final Volume: The new volume of the liquid in the graduated cylinder is recorded. The difference between the final and initial volumes gives the volume of the solid.

-

Calculation: The density is calculated by dividing the mass of the solid by its volume.

Solubility Determination

Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution.

Methodology: Qualitative and Semi-Quantitative Determination

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A known volume of the solvent (e.g., 1 mL of water or an organic solvent) is added to the test tube.

-

Observation: The mixture is agitated vigorously for a set period. The solubility is observed and categorized as:

-

Soluble: If the solid completely dissolves.

-

Partially Soluble: If some of the solid dissolves.

-

Insoluble: If the solid does not dissolve.

-

-

Quantitative Determination (if required): For a more precise measurement, a saturated solution is prepared at a specific temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. This allows for the calculation of solubility in terms of g/100 mL or other standard units.

Synthesis Workflow

This compound can be synthesized through various routes. A common laboratory-scale synthesis involves the Hofmann rearrangement of pentafluorobenzamide. The workflow for this synthesis is illustrated in the diagram below.

Caption: Workflow for the synthesis of this compound via Hofmann rearrangement.

Safety and Handling

This compound is considered a hazardous substance. It is harmful if swallowed and causes skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[6][7]

Applications

The unique electronic properties of this compound make it a valuable building block in several areas:

-

Pharmaceuticals: It serves as a precursor in the synthesis of various specialized compounds and drug candidates.[2] The incorporation of fluorine atoms can enhance the metabolic stability and binding affinity of drug molecules.[8]

-

Liquid Crystals: It is used in the manufacturing of advanced liquid crystal materials.[8]

-

Catalysis: It is used in the preparation of pentafluorophenylammonium triflate, which is an efficient catalyst for esterification and thioesterification reactions.[3]

-

Coordination Chemistry: It is used in the synthesis of titanium complexes with salicylaldiminato ligands and forms metal-drug complexes.[3]

This guide provides a foundational understanding of the physicochemical properties of this compound, essential for its safe handling and effective application in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 7. pennwest.edu [pennwest.edu]

- 8. alnoor.edu.iq [alnoor.edu.iq]

An In-depth Technical Guide to the Physicochemical Properties of 2,3,4,5,6-Pentafluoroaniline

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the melting and boiling point data for 2,3,4,5,6-Pentafluoroaniline (CAS No: 771-60-8). This compound is a critical intermediate in various complex syntheses, particularly within the pharmaceutical and material science sectors.[1] A thorough understanding of its physical properties is essential for its effective handling, purification, and application in synthetic chemistry.[1]

Physicochemical Data

This compound typically presents as a white to salmon-colored crystalline, low-melting solid.[2][3][4] Its key physical properties are summarized in the table below.

| Property | Value | Source |

| Melting Point | 33-35 °C | [1][2][4][5][6][7] |

| 33-38 °C | [3] | |

| 35-36 °C | [2] | |

| Boiling Point | 153 °C | [1][2][4][5][7] |

Experimental Protocols

The reported melting and boiling points are typically determined using standard laboratory techniques. While specific experimental documentation for this compound is proprietary to various suppliers, the following outlines generally accepted methodologies.

a) Melting Point Determination (Capillary Method)

A common and accurate method for determining the melting point of a crystalline solid involves using a melting point apparatus, such as a DigiMelt or similar device.

-

Sample Preparation: A small amount of dry, pure this compound is packed into a capillary tube to a height of approximately 2-3 mm.[8]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

-

Approximate Melting Range Determination: A rapid heating run (e.g., 10-20 °C/min ramp rate) is initially performed to determine an approximate melting range.

-

Precise Melting Point Determination: A new sample is prepared and heated to a temperature approximately 15-20 °C below the estimated melting point. The heating rate is then slowed to 1-2 °C/min to allow for thermal equilibrium. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.[8]

b) Boiling Point Determination (Simple Distillation)

The boiling point is determined by distillation at atmospheric pressure.

-

Apparatus Setup: The apparatus for simple distillation is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.[8] The thermometer bulb is positioned so that its top is level with the bottom of the side-arm leading to the condenser.

-

Procedure: A sample of this compound is placed in the distillation flask with boiling chips to ensure smooth boiling.[8] The liquid is heated, and as it boils, the vapor travels into the condenser, where it cools and liquefies, dripping into the receiving flask.

-

Data Recording: The temperature is recorded when it stabilizes as the liquid is continuously condensing and dripping into the receiving flask. This stable temperature is the boiling point. It is important to note that reported boiling points are typically standardized to sea-level pressure (760 mmHg).

Synthesis Workflow Visualization

This compound can be synthesized via a Hofmann rearrangement of pentafluorobenzamide. The general workflow for this chemical transformation is outlined below.

Caption: Synthesis workflow for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. 147080500 [thermofisher.com]

- 4. This compound | 771-60-8 [chemicalbook.com]

- 5. 2,3,4,5,6-五氟苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | CAS#:771-60-8 | Chemsrc [chemsrc.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

Navigating the Solubility Landscape of 2,3,4,5,6-Pentafluoroaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2,3,4,5,6-Pentafluoroaniline in various organic solvents. While specific quantitative data remains elusive in publicly accessible literature, this document outlines the qualitative solubility profile, provides detailed experimental protocols for determining precise solubility, and presents a logical workflow for such an investigation. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields where this compound is of interest.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is a critical physicochemical property that influences a wide range of applications, from reaction kinetics and purification to formulation and bioavailability in drug development. The principle of "like dissolves like" is a fundamental concept, suggesting that solutes will have higher solubility in solvents with similar polarity.

For this compound, the presence of a polar amine (-NH2) group and a highly fluorinated, nonpolar aromatic ring creates a unique solubility profile. The five fluorine atoms significantly increase the hydrophobicity of the molecule.[1]

Qualitative Solubility Profile

Multiple sources indicate that this compound exhibits poor solubility in water.[1][2][3][4][5][6] This is attributed to the dominant hydrophobic character imparted by the perfluorinated phenyl ring.[1]

Conversely, it is widely reported to be soluble in a range of common organic solvents.[1][2][3][4][5][6] This is due to the favorable interactions between the nonpolar fluorinated ring and the organic solvents. Solvents in which this compound is known to be soluble include:

-

Ketones: Acetone[2]

While these sources confirm solubility, they do not provide specific quantitative values (e.g., g/100 mL or mol/L) at various temperatures. To obtain this critical data for research and development purposes, experimental determination is necessary.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in the aforementioned organic solvents. The following table is therefore presented as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Molar Solubility (mol fraction) |

| Toluene | ||||

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| User-defined solvent |

Experimental Protocols for Solubility Determination

To obtain the quantitative data required for the table above, the following detailed experimental protocols are provided. The most common and reliable methods for determining the solubility of a solid in a liquid are the Isothermal Saturation Method and subsequent analysis, often by gravimetry or a suitable spectroscopic or chromatographic technique.

Isothermal Saturation Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in that solution.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed vial in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary and should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution remains constant). A typical equilibration time is 24-48 hours.

-

Phase Separation: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter that has been pre-warmed to the experimental temperature. This step is critical to remove any remaining microscopic solid particles.

-

Analysis: Accurately determine the concentration of this compound in the filtered saturated solution using one of the analytical methods described below.

Analytical Methods for Concentration Determination

1. Gravimetric Analysis

This is a straightforward method that relies on the evaporation of the solvent to determine the mass of the dissolved solute.

Procedure:

-

Weighing: Accurately weigh a clean, dry evaporating dish or vial.

-

Sample Addition: Pipette a precise volume of the filtered saturated solution into the pre-weighed container.

-

Evaporation: Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a fume hood at a temperature that will not cause decomposition of the solute. A vacuum oven at a low temperature can also be used.

-

Drying: Once the solvent is fully evaporated, dry the container with the solid residue to a constant weight in a vacuum oven.

-

Final Weighing: Accurately weigh the container with the dried solute.

-

Calculation: The mass of the dissolved this compound is the final weight minus the initial weight of the empty container. The solubility can then be calculated in the desired units (e.g., g/100 mL, mol/L).

2. Chromatographic and Spectroscopic Methods

For greater accuracy and the ability to analyze smaller sample volumes, instrumental methods are often preferred.

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve must first be prepared using standard solutions of this compound of known concentrations. The filtered saturated solution is then appropriately diluted and injected into the HPLC system. The concentration is determined by comparing the peak area of the sample to the calibration curve.

-

UV-Vis Spectroscopy: This method is suitable if this compound has a distinct chromophore and the solvent does not absorb at the same wavelength. A calibration curve is generated by measuring the absorbance of a series of standard solutions. The absorbance of a diluted sample of the saturated solution is then measured, and its concentration is determined from the calibration curve using the Beer-Lambert law.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Signaling Pathways and Logical Relationships

In the context of solubility, there isn't a biological "signaling pathway." However, we can represent the logical relationships influencing the solubility of this compound as a diagram.

References

Introduction to NMR Spectroscopy of Fluorinated Compounds

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 2,3,4,5,6-Pentafluoroaniline

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic properties of key chemical entities is paramount. This compound is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This technical guide provides a detailed analysis of its ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra, including experimental protocols and interpretation of the spectral data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure. The presence of fluorine atoms in a molecule introduces unique NMR characteristics. The ¹⁹F nucleus, with a natural abundance of 100% and a spin of ½, is highly sensitive in NMR experiments, providing sharp signals over a wide chemical shift range. This large chemical shift dispersion is particularly advantageous for resolving signals from different fluorine atoms within a molecule.

In the case of this compound, both ¹H and ¹⁹F NMR are essential for complete structural characterization. The ¹H NMR spectrum provides information about the amine protons, while the ¹⁹F NMR spectrum reveals the distinct electronic environments of the ortho, meta, and para fluorine atoms on the aromatic ring. Furthermore, spin-spin coupling between the protons and fluorine atoms (H-F coupling) and between the different fluorine atoms (F-F coupling) provides valuable connectivity information.

¹H and ¹⁹F NMR Spectral Data

The following tables summarize the key ¹H and ¹⁹F NMR spectral data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity |

| -NH₂ | ~3.7 (broad) | Singlet |

Note: The chemical shift of the amine protons can be variable and is dependent on solvent, concentration, and temperature.

Table 2: ¹⁹F NMR Spectral Data for this compound

| Fluorine Atoms | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| F-2, F-6 (ortho) | -164.5 | Triplet of doublets | ³J(F2-F3) ≈ 21, ⁴J(F2-F4) ≈ 2, ⁵J(F2-F5) ≈ 8 |

| F-4 (para) | -160.0 | Triplet | ³J(F4-F3) = ³J(F4-F5) ≈ 21 |

| F-3, F-5 (meta) | -154.5 | Triplet of triplets | ³J(F3-F2) = ³J(F5-F6) ≈ 21, ³J(F3-F4) = ³J(F5-F4) ≈ 21, ⁴J(F3-F5) ≈ 2 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the experimental conditions.

Experimental Protocols

Acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound requires careful attention to the experimental setup.

Sample Preparation

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.

-

Concentration : Prepare a solution with a concentration of approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard : For ¹H NMR, tetramethylsilane (B1202638) (TMS) is typically used as an internal standard (0 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ (0 ppm) or an internal standard like hexafluorobenzene (B1203771) (-164.9 ppm) can be used for referencing.

NMR Spectrometer Parameters

The following are typical parameters for a 400 MHz NMR spectrometer.

For ¹H NMR:

-

Pulse Program : Standard single-pulse sequence.

-

Number of Scans : 16-64, depending on the concentration.

-

Relaxation Delay : 1-2 seconds.

-

Spectral Width : 0-15 ppm.

-

Acquisition Time : 2-4 seconds.

For ¹⁹F NMR:

-

Pulse Program : Standard single-pulse sequence, often with proton decoupling.

-

Number of Scans : 64-256 to improve the signal-to-noise ratio.

-

Relaxation Delay : 2-5 seconds. A longer delay is often necessary for accurate integration in quantitative studies.

-

Spectral Width : A wide spectral width (e.g., -100 to -200 ppm) should be used initially to locate all fluorine signals.

-

Acquisition Time : 1-2 seconds.

Data Interpretation and Structural Elucidation

The ¹H NMR spectrum of this compound is relatively simple, showing a broad singlet for the two equivalent amine protons. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.

The ¹⁹F NMR spectrum is more complex and informative. The three distinct signals correspond to the three different chemical environments of the fluorine atoms:

-

Ortho (F-2, F-6) : These two fluorine atoms are equivalent and appear as a triplet of doublets. The large coupling constant (~21 Hz) is due to the three-bond coupling with the adjacent meta fluorines (F-3 and F-5). The smaller doublet splitting arises from the five-bond coupling to the para fluorine (F-4), and the even smaller triplet splitting is from the four-bond coupling to the other meta fluorine.

-

Para (F-4) : This fluorine atom is unique and appears as a triplet due to the equal three-bond coupling to the two adjacent meta fluorines (F-3 and F-5).

-

Meta (F-3, F-5) : These two fluorine atoms are equivalent and show the most complex pattern, a triplet of triplets. This is due to the three-bond couplings to the adjacent ortho and para fluorines.

The observed coupling patterns are a classic example of a strongly coupled spin system in a substituted aromatic ring and are crucial for the unambiguous assignment of each fluorine resonance.

Visualization of Spin-Spin Coupling

The following diagram, generated using the DOT language, illustrates the spin-spin coupling relationships in this compound.

Caption: Spin-spin coupling network in this compound.

Experimental Workflow

The logical flow for NMR analysis of this compound is depicted in the following workflow diagram.

Caption: General workflow for NMR analysis of this compound.

This comprehensive guide provides the essential ¹H and ¹⁹F NMR data and methodologies for the analysis of this compound, serving as a valuable resource for researchers in the fields of chemistry and drug development.

In-Depth Technical Guide to the Infrared Spectrum of 2,3,4,5,6-Pentafluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 2,3,4,5,6-pentafluoroaniline. The information contained herein is intended to aid researchers and professionals in the identification, characterization, and quality control of this important chemical intermediate. This document summarizes the key vibrational frequencies, provides a detailed experimental protocol for acquiring the spectrum, and presents a logical workflow for its interpretation.

Data Presentation: Vibrational Frequencies

The infrared spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its functional groups and aromatic scaffold. The table below summarizes the principal absorption bands, their corresponding vibrational modes, and typical intensity levels. The experimental values are estimated from available spectral data and are supported by theoretical calculations.[1]

| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |

| 3480 - 3520 | N-H Asymmetric Stretch | Medium |

| 3390 - 3430 | N-H Symmetric Stretch | Medium |

| 1620 - 1650 | N-H Scissoring (Bending) | Medium-Strong |

| 1500 - 1530 | Aromatic C=C Stretch | Strong |

| 1300 - 1350 | C-N Stretch | Medium |

| 1100 - 1250 | C-F Stretch | Strong, Multiple Bands |

| 950 - 1050 | C-F Stretch | Strong, Multiple Bands |

| 750 - 850 | N-H Wagging | Medium, Broad |

| Below 700 | C-F Bending | Medium-Weak |

Experimental Protocols

The acquisition of a high-quality infrared spectrum of solid this compound can be achieved using standard solid-state sampling techniques. The following are detailed methodologies for the Potassium Bromide (KBr) pellet method and the Nujol mull technique.

Potassium Bromide (KBr) Pellet Method

This is a common technique for obtaining high-quality infrared spectra of solid samples.

Materials:

-

This compound

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

Procedure:

-

Drying: Dry the KBr powder in an oven at 110°C for at least 2-3 hours to remove any adsorbed water. Store the dried KBr in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.

-

Grinding: Add the sample and KBr to an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the powdered mixture to the die of a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Nujol Mull Technique

This method is an alternative for solids that are difficult to press into a KBr pellet or may react with KBr.

Materials:

-

This compound

-

Nujol (mineral oil)

-

Agate mortar and pestle

-

Infrared-transparent salt plates (e.g., NaCl or KBr)

-

FTIR spectrometer

Procedure:

-

Sample Preparation: Place a small amount (2-5 mg) of this compound in an agate mortar.

-

Mulling: Add one to two drops of Nujol to the sample. Grind the mixture until a uniform, thick paste (mull) is formed.

-

Sample Mounting: Apply a small amount of the mull to the surface of one salt plate. Place the second salt plate on top and gently rotate to spread the mull into a thin, even film between the plates.

-

Spectral Acquisition: Place the salt plate assembly in the sample holder of the FTIR spectrometer and acquire the spectrum. Be aware that the Nujol itself will have characteristic C-H stretching and bending absorptions in the spectrum, which will be superimposed on the sample's spectrum.

Mandatory Visualization

Logical Workflow for IR Spectrum Interpretation

The following diagram illustrates a logical workflow for the interpretation of the IR spectrum of this compound.

Caption: A flowchart outlining the systematic approach to interpreting the IR spectrum of this compound.

References

In-Depth Technical Guide: Mass Spectrometry Fragmentation of 2,3,4,5,6-Pentafluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation of 2,3,4,5,6-pentafluoroaniline. The information presented herein is crucial for the identification and structural elucidation of this compound in various research and development settings.

Core Data Presentation

The fragmentation of this compound under electron ionization results in a characteristic mass spectrum dominated by the molecular ion and several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the principal ions, are summarized in the table below. The molecular weight of this compound is 183.08 g/mol , and its molecular formula is C₆H₂F₅N.[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Neutral Loss |

| 183 | 100 | [C₆H₂F₅N]⁺• (Molecular Ion) | - |

| 164 | ~20 | [C₆H₂F₄N]⁺ | HF |

| 156 | ~15 | [C₅HF₅]⁺• | HCN |

| 133 | ~30 | [C₅F₄N]⁺ | CF₂ |

| 117 | ~25 | [C₅F₃]⁺ | HCN, F₂ |

| 93 | ~10 | [C₄F₃]⁺ | C₂F₂, HCN |

Note: Relative intensities are estimated from the NIST EI mass spectrum and may vary slightly between instruments.

Fragmentation Pathways and Mechanisms

The fragmentation of the this compound molecular ion (m/z 183) proceeds through several key pathways, primarily involving the elimination of neutral molecules such as hydrogen fluoride (B91410) (HF), hydrogen cyanide (HCN), and difluorocarbene (CF₂). The expulsion of difluorocarbene is a noted fragmentation pathway for polyfluorinated aromatic compounds.

A primary fragmentation step involves the loss of a hydrogen fluoride molecule to yield the ion at m/z 164. Another significant fragmentation pathway is the elimination of hydrogen cyanide, leading to the fragment ion at m/z 156. A notable fragmentation, characteristic of some polyfluorinated aromatics, is the loss of a difluorocarbene (CF₂) radical, resulting in the ion at m/z 133. Subsequent fragmentations involve further losses of fluorine and carbon-containing neutral species.

Experimental Protocols

The mass spectral data for this compound is typically acquired using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

Sample Introduction: The sample is introduced into the ion source, often via a gas chromatograph (GC) for separation from a mixture or a direct insertion probe for pure compounds. The sample must be in the gas phase for EI to occur.

Ionization: Gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion ([M]⁺•). The high energy of the electron beam also imparts excess internal energy to the molecular ion, leading to fragmentation.

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

Typical EI-MS Parameters:

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

Mass Range: m/z 40-500

-

Scan Rate: 1-2 scans per second

References

Unveiling the Solid-State Architecture of 2,3,4,5,6-Pentafluoroaniline: A Technical Guide

For Immediate Release

A comprehensive guide providing an in-depth analysis of the crystal structure of 2,3,4,5,6-Pentafluoroaniline, a key building block in pharmaceutical and materials science. This document details the crystallographic parameters, molecular geometry, and intermolecular interactions that govern its solid-state assembly, offering valuable insights for researchers, scientists, and drug development professionals.

The precise three-dimensional arrangement of molecules in the solid state is a critical determinant of the physical and chemical properties of a compound. For this compound, a versatile intermediate in the synthesis of a wide range of functional molecules, a thorough understanding of its crystal structure is paramount for controlling its reactivity, solubility, and ultimately, its performance in various applications. This technical guide summarizes the key crystallographic data and provides a detailed look into the experimental procedures used for its determination.

Crystallographic Profile

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pbca. The unit cell parameters and other key crystallographic data are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₆H₂F₅N |

| Formula Weight | 183.08 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 7.635(2) Å |

| b | 12.039(3) Å |

| c | 14.155(4) Å |

| α, β, γ | 90°, 90°, 90° |

| Volume | 1300.0(6) ų |

| Z | 8 |

| Density (calculated) | 1.868 Mg/m³ |

| Temperature | 293(2) K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.113 |

| CCDC Number | 651474 |

Molecular Geometry and Intermolecular Interactions

In the crystalline state, the pentafluorophenyl ring of the molecule is essentially planar. The exocyclic C-N bond lies nearly in the plane of the aromatic ring. The crystal packing is dominated by a network of intermolecular hydrogen bonds and other non-covalent interactions.

A notable feature of the crystal structure is the presence of N—H···F hydrogen bonds. These interactions, along with potential π-π stacking of the electron-deficient aromatic rings, play a crucial role in the formation of the three-dimensional supramolecular architecture. The C—C—C bond angles within the aromatic ring show slight deviations from the ideal 120°, a phenomenon also observed in other fluorinated aniline (B41778) derivatives.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound involved the following key steps:

-

Crystal Growth: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound.

-

Data Collection: A suitable crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature using molybdenum radiation. A full sphere of data was collected by performing ω and φ scans.

-

Structure Solution and Refinement: The collected diffraction data was processed to yield the unit cell parameters and intensity of each reflection. The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to the nitrogen atom were located in a difference Fourier map and refined isotropically.

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

Conclusion

This technical guide provides a foundational understanding of the crystal structure of this compound. The detailed crystallographic data and insights into the intermolecular interactions are essential for professionals engaged in the design and synthesis of new materials and pharmaceuticals. The elucidated solid-state structure will aid in the rational design of co-crystals, polymorph screening, and the prediction of physicochemical properties.

References

A Technical Guide to Computational Chemistry and DFT Studies of Pentafluoroaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentafluoroaniline (PFA), with the chemical formula C₆F₅NH₂, is a fluorinated aromatic amine that serves as a critical building block in various fields, including materials science and medicinal chemistry. Its unique electronic properties, imparted by the five highly electronegative fluorine atoms, make it a valuable monomer for the synthesis of novel conducting polymers and an important intermediate in the creation of complex organic molecules.[1][2] Understanding the precise molecular structure, vibrational characteristics, and electronic behavior of pentafluoroaniline is paramount for designing new materials and predicting its reactivity.

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and cost-effective approach to investigate these properties at the quantum level.[3] DFT calculations allow researchers to model molecular geometries, predict spectroscopic data, and analyze electronic structures, such as the frontier molecular orbitals (HOMO and LUMO), which are crucial for determining chemical reactivity.[4][5] This technical guide provides an in-depth overview of the application of DFT methods to the study of pentafluoroaniline, summarizing key findings, detailing computational protocols, and visualizing essential concepts.

Computational Methodologies and Protocols

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set.[3] For fluoroaniline (B8554772) derivatives, studies have demonstrated that the B3LYP hybrid functional provides a good balance of accuracy and computational cost.

Detailed Computational Protocol

The data presented in this guide is primarily derived from studies employing the following protocol, which is considered a reliable standard for this class of molecules:

-

Software: Gaussian 09 or similar quantum chemistry packages.[6]

-

Method: Density Functional Theory (DFT).

-

Functional: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP).[7][8]

-

Basis Set: Pople-style basis sets, specifically 6-311+G** or 6-311++G(d,p), are commonly used to provide sufficient flexibility for describing the electronic structure of the fluorinated system.[7][8]

-

Procedure:

-

Geometry Optimization: The molecular structure is first optimized to find the lowest energy conformation (a stationary point on the potential energy surface).

-

Frequency Calculation: A vibrational frequency analysis is then performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum. This step also yields predicted infrared (IR) and Raman spectra.[6]

-

Electronic Property Calculation: Single-point energy calculations are used to determine various electronic properties, including molecular orbital energies (HOMO, LUMO), dipole moments, and Mulliken population analysis.[4]

-

Standard DFT Workflow Visualization

The logical flow of a typical DFT study for a small molecule like pentafluoroaniline is illustrated below.

References

- 1. echemi.com [echemi.com]

- 2. 2,3,4,5,6-Pentafluoroaniline | 771-60-8 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]

- 7. asianpubs.org [asianpubs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

In-Depth Technical Guide: Toxicological Profile of 2,3,4,5,6-Pentafluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5,6-Pentafluoroaniline is a fluorinated aromatic amine utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals.[1] Its highly fluorinated structure imparts unique chemical properties, but also necessitates a thorough understanding of its toxicological profile for safe handling and risk assessment. This guide provides a comprehensive overview of the available toxicological data for this compound, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity.

Quantitative Toxicological Data

The acute toxicity of this compound has been evaluated in rodent models. The following table summarizes the available quantitative data.

| Test | Route of Exposure | Species | Dose (LD50) | Reference |

| Acute Toxicity | Intraperitoneal | Rat | 390 mg/kg | [2][3] |

| Acute Toxicity | Intraperitoneal | Mouse | 384 mg/kg | [2][3] |

LD50: The dose that is lethal to 50% of the tested population.

Hazard Identification and Health Effects

This compound is classified as a hazardous substance. The primary health hazards are:

-

Acute Toxicity (Harmful if Swallowed): Animal studies indicate that ingestion may cause serious health damage or be fatal.[2]

-

Skin, Eye, and Respiratory Irritation: The compound is irritating to the skin, eyes, and respiratory system.[2][4] Direct contact can cause inflammation, and inhalation may lead to respiratory irritation and potential lung damage.[2]

-

Methemoglobinemia: Like many aromatic amines, this substance and its metabolites may interfere with oxygen uptake by binding to hemoglobin, leading to a condition known as methemoglobinemia, a form of anoxia.[2]

-

Potential for Cumulative Health Effects: There is limited evidence to suggest that repeated or long-term occupational exposure may lead to cumulative health effects impacting various organs or biochemical systems.[2] High chronic doses of arylamines, in general, have been associated with congestion of the spleen and tumor formation.[3]

Experimental Protocols

The following sections detail the likely experimental methodologies for the toxicological endpoints based on standardized OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Toxicity (Intraperitoneal LD50)

The reported intraperitoneal LD50 values were likely determined following a protocol similar to the principles outlined in OECD Test Guideline 401 (Acute Oral Toxicity), adapted for intraperitoneal administration.

Objective: To determine the median lethal dose (LD50) of a substance when administered as a single intraperitoneal injection.

Experimental Workflow:

Caption: Workflow for an acute intraperitoneal toxicity study.

Methodology Details:

-

Test Animals: Healthy, young adult rodents (rats or mice) are used. Typically, animals of a single sex (often females, as they can be more sensitive) are used in sufficient numbers for statistical analysis.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water.

-

Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle. The concentration is adjusted to deliver the appropriate dose in a constant volume (e.g., 10 mL/kg body weight).

-

Administration: A single dose is administered by intraperitoneal injection to each animal.

-

Observation Period: Animals are observed for clinical signs of toxicity and mortality shortly after dosing and at least once daily for up to 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.

-

Data Collection: The number of dead animals in each dose group is recorded. Body weights are measured before dosing and periodically during the observation period.

-

Pathology: All animals (those that die during the study and survivors at the end) undergo a gross necropsy to identify any treatment-related abnormalities.

-

LD50 Calculation: The LD50 is calculated using a standard statistical method, such as probit analysis.

Mechanisms of Toxicity: Metabolic Bioactivation

The toxicity of many aromatic amines, including this compound, is linked to their metabolic activation into reactive intermediates. Research on fluoroanilines suggests a key role for cytochrome P-450 enzymes in this process.

Signaling Pathway of Metabolic Bioactivation

The proposed metabolic pathway involves the formation of a reactive benzoquinoneimine intermediate.

Caption: Proposed metabolic bioactivation pathway of this compound.

Pathway Description:

-

Monooxygenation: Cytochrome P-450 enzymes in the liver metabolize this compound. Monooxygenation at the fluorinated para position leads to the formation of a highly reactive benzoquinoneimine intermediate and the release of a fluoride (B91410) anion.

-

Covalent Binding and Toxicity: The electrophilic benzoquinoneimine can covalently bind to cellular nucleophiles such as DNA and proteins. This binding can disrupt normal cellular function, leading to cytotoxicity and genotoxicity.

-

Detoxification: The benzoquinoneimine can also be chemically reduced by cellular reducing equivalents like NAD(P)H to form the more stable 4-hydroxy-pentafluoroaniline. This metabolite can then undergo further phase II conjugation reactions (e.g., sulfation or glucuronidation) to form water-soluble conjugates that are readily excreted from the body.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Genotoxicity

Aromatic amines are a class of compounds known to have genotoxic potential, often following metabolic activation. Standard assays to evaluate genotoxicity include:

-

Ames Test (Bacterial Reverse Mutation Assay): This in vitro test uses strains of Salmonella typhimurium to detect point mutations and frameshift mutations. The test is typically conducted with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

-

In Vitro Mammalian Cell Micronucleus Test: This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects in cultured mammalian cells. The formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division, is assessed.

Carcinogenicity

Many aromatic amines are recognized as carcinogens. The genotoxic mechanisms described above are a primary driver of their carcinogenic potential. Long-term rodent bioassays are the standard for assessing carcinogenicity.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound are not currently available. Standard studies to assess these endpoints involve exposing animals during different stages of reproduction and development and evaluating effects on fertility, pregnancy, and offspring.

Conclusion

This compound is a hazardous chemical with significant acute toxicity and irritant properties. Its toxicity is likely mediated through metabolic activation by cytochrome P-450 enzymes to a reactive benzoquinoneimine intermediate. While specific data on genotoxicity, carcinogenicity, and reproductive toxicity are lacking, the potential for these effects should be considered given its classification as an aromatic amine. Professionals handling this compound should adhere to strict safety protocols to minimize exposure. Further research is warranted to fully characterize the toxicological profile of this important industrial chemical.

References

Stability of 2,3,4,5,6-Pentafluoroaniline Under Acidic and Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the stability of 2,3,4,5,6-pentafluoroaniline under acidic and basic conditions. Due to the highly electronegative nature of its fluorine substituents, this compound exhibits unique chemical properties, including reduced basicity of the amino group and a deactivated aromatic ring, which suggest a higher intrinsic stability compared to its non-fluorinated counterpart, aniline.[1] This document outlines the theoretical basis for its stability and presents a detailed experimental protocol for a comprehensive forced degradation study to quantitatively assess its degradation profile. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound as an intermediate or building block in their synthetic processes and require a thorough understanding of its stability characteristics.

Chemical Properties of this compound

This compound is a white to salmon-colored crystalline solid with a melting point of 33-35 °C and a boiling point of 153 °C. It is insoluble in water but soluble in organic solvents such as toluene.[2] The presence of five fluorine atoms on the benzene (B151609) ring significantly influences its chemical behavior. The strong electron-withdrawing effect of fluorine atoms deactivates the aromatic ring towards electrophilic substitution and reduces the basicity of the amino group, making it a much weaker base than aniline.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 771-60-8 | [2] |

| Molecular Formula | C₆H₂F₅N | [2] |

| Molecular Weight | 183.08 g/mol | [3] |

| Melting Point | 33-35 °C | [2] |

| Boiling Point | 153 °C | [2] |

| Water Solubility | Insoluble | [2] |

| pKa (predicted) | -0.16 ± 0.10 | [2] |

Forced Degradation Studies: A Protocol for Stability Assessment

Forced degradation, or stress testing, is a critical component of drug development and is used to determine the intrinsic stability of a substance.[4][5] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4]

Experimental Workflow

The following diagram illustrates the workflow for a comprehensive forced degradation study of this compound.

Detailed Methodologies

3.2.1 Materials and Reagents

-

This compound (Purity > 99%)

-

Acetonitrile (HPLC grade)

-

Water (Milli-Q or equivalent)

-

Hydrochloric Acid (HCl), 0.1 M and 1 M

-

Sodium Hydroxide (B78521) (NaOH), 0.1 M and 1 M

-

Hydrogen Peroxide (H₂O₂), 3% and 30%

-

Methanol (for quenching)

-

Formic acid (for LC-MS)

3.2.2 Sample Preparation

A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent mixture, such as acetonitrile/water (50:50 v/v). This stock solution is used for all stress conditions.

3.2.3 Stress Conditions

-

Acidic Hydrolysis: The stock solution is treated with 0.1 M and 1 M HCl at room temperature and 60°C. Samples are withdrawn at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours) and neutralized with an equivalent amount of NaOH.

-

Basic Hydrolysis: The stock solution is treated with 0.1 M and 1 M NaOH at room temperature and 60°C. Samples are withdrawn at the same time points and neutralized with an equivalent amount of HCl.

-

Oxidative Degradation: The stock solution is treated with 3% and 30% H₂O₂ at room temperature. Samples are withdrawn at the specified time points. The reaction can be quenched by adding a small amount of a reducing agent like sodium bisulfite, if necessary for HPLC analysis.

-

Thermal Degradation: A solid sample of this compound and the stock solution are subjected to a temperature of 80°C in a calibrated oven. Samples of the solution are withdrawn at the designated time points.

-

Photolytic Degradation: The stock solution is exposed to UV and visible light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). Control samples are kept in the dark to exclude thermal degradation.

3.2.4 Analytical Methodology

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

-

Instrumentation: HPLC with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile is typically employed.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm).

-

Injection Volume: 10 µL.

For the identification of degradation products, LC-MS/MS is the preferred technique. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for elemental composition determination. For structural elucidation of major degradation products, isolation by preparative HPLC followed by NMR spectroscopy is recommended.

Expected Stability Profile and Data Presentation

Based on the chemical properties of this compound, it is anticipated to be relatively stable under mild acidic and thermal conditions. The highly deactivated aromatic ring is expected to be resistant to hydrolysis. However, under strong basic conditions, nucleophilic aromatic substitution of one or more fluorine atoms by hydroxide ions may occur, particularly at elevated temperatures. Oxidative and photolytic conditions may also lead to degradation.

The quantitative results from the forced degradation studies would be summarized as follows:

Table 2: Hypothetical Stability Data for this compound under Acidic Conditions

| Condition | Time (hours) | Assay of Parent (%) | % Degradation | Number of Degradants |

| 0.1 M HCl, RT | 0 | 100.0 | 0.0 | 0 |

| 48 | 99.5 | 0.5 | 0 | |

| 1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0 |

| 48 | 98.2 | 1.8 | 1 |

Table 3: Hypothetical Stability Data for this compound under Basic Conditions

| Condition | Time (hours) | Assay of Parent (%) | % Degradation | Number of Degradants |

| 0.1 M NaOH, RT | 0 | 100.0 | 0.0 | 0 |

| 48 | 97.3 | 2.7 | 1 | |

| 1 M NaOH, 60°C | 0 | 100.0 | 0.0 | 0 |

| 48 | 85.1 | 14.9 | 3 |

Potential Degradation Pathways

The following diagram illustrates a potential degradation pathway for this compound under strong basic conditions, proceeding via nucleophilic aromatic substitution.

Under acidic conditions, protonation of the amino group is expected, which would further deactivate the ring, making it highly resistant to nucleophilic attack. Degradation under these conditions is likely to be minimal.

Conclusion

While this compound is predicted to be a relatively stable molecule due to the strong electron-withdrawing nature of its five fluorine atoms, a comprehensive understanding of its degradation profile under various stress conditions is essential for its effective use in research and development. The forced degradation protocol outlined in this guide provides a robust framework for generating the necessary quantitative stability data. The application of modern analytical techniques such as HPLC, LC-MS/MS, and NMR will enable the accurate quantification of degradation, identification of degradation products, and elucidation of degradation pathways. This information is critical for ensuring the quality, safety, and efficacy of any downstream products derived from this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,3,4,5,6-Pentafluoroaniline in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5,6-Pentafluoroaniline is a key building block in modern pharmaceutical synthesis, prized for the unique physicochemical properties imparted by its polyfluorinated aromatic ring. The strong electron-withdrawing nature of the five fluorine atoms significantly influences the reactivity of the aniline (B41778) moiety and the properties of the resulting pharmaceutical compounds. Incorporation of the pentafluorophenyl group can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby favorably impacting the pharmacokinetic and pharmacodynamic profile of drug candidates.[1]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, with a focus on kinase inhibitors and other potential therapeutic agents.

Core Applications in Pharmaceutical Synthesis

The primary utility of this compound in drug discovery lies in its role as a versatile precursor for a variety of complex molecules.[1] Its applications include, but are not limited to, the synthesis of:

-

Fluorinated Heterocycles: Serving as a starting material for the construction of fluorinated quinolines and other heterocyclic systems that are prevalent scaffolds in many therapeutic areas.

-

Kinase Inhibitors: The pentafluorophenyl moiety can be incorporated into kinase inhibitors to enhance their potency and selectivity.

-

Anti-infective Agents: Used in the synthesis of novel compounds with potential activity against various pathogens.

-

Metal-Drug Complexes: Forms complexes with metals like platinum, which have been investigated for their therapeutic potential.[2]

Experimental Protocols

Synthesis of Fluorinated Quinolone Intermediates

The synthesis of fluorinated quinoline (B57606) analogs is a critical application of fluorinated anilines in the development of new therapeutic agents, including those with antifungal or antibacterial properties. The following protocol is a general representation of a multi-step synthesis to obtain fluorinated quinoline derivatives.

Reaction Scheme:

Caption: General workflow for the synthesis of functionalized quinolones.

Protocol for the Synthesis of 4-Hydroxy-5,6,7,8-tetrafluoro-2-methylquinoline (A Key Intermediate):

This protocol is adapted from established methods for quinoline synthesis from anilines.

-

Materials:

-

This compound

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

Diphenyl ether

-

Anhydrous sodium sulfate

-

Ethanol

-

Hexanes

-

-

Procedure:

-

Condensation: In a round-bottom flask, combine this compound (1.0 eq) and ethyl acetoacetate (1.1 eq). Heat the mixture at 110-120 °C for 2-3 hours with stirring. Monitor the reaction by TLC until the starting aniline is consumed.

-

Cyclization: Cool the reaction mixture to room temperature. Add the crude enamine intermediate to a flask containing polyphosphoric acid (PPA) (10 times the weight of the aniline). Heat the mixture to 130-140 °C for 2-4 hours. Alternatively, diphenyl ether can be used as a high-boiling solvent, and the mixture is heated to reflux (approximately 250 °C) for 30-60 minutes.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. The solid precipitate is collected by filtration, washed with water, and then with a cold ethanol/hexane mixture.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield 4-hydroxy-5,6,7,8-tetrafluoro-2-methylquinoline.

-

-

Expected Yield: 60-75%

-

Characterization: The final product should be characterized by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data Summary:

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | This compound, Ethyl acetoacetate | - | 110-120 | 2-3 | ~95 (crude) | >90 |

| 2 | Enamine intermediate | PPA or Diphenyl ether | 130-140 or ~250 | 2-4 or 0.5-1 | 60-75 (after purification) | >98 |

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the C-F bonds in pentafluoroaniline makes it an interesting substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in pharmaceutical synthesis. The Buchwald-Hartwig amination allows for the formation of C-N bonds, while the Suzuki-Miyaura coupling enables the formation of C-C bonds. These reactions are crucial for building the complex molecular architectures of many modern drugs.

Logical Relationship of Cross-Coupling Reactions:

Caption: Key palladium-catalyzed cross-coupling reactions involving pentafluoroaniline.

General Protocol for Buchwald-Hartwig Amination:

This protocol outlines a general procedure for the coupling of an aryl halide with this compound.

-

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

-

This compound (1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

-

Phosphine (B1218219) ligand (e.g., Xantphos, BINAP, 2-10 mol%)

-

Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu, 2.0 eq)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

-

Procedure:

-

To an oven-dried Schlenk tube, add the aryl halide, palladium catalyst, and phosphine ligand.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the base, followed by this compound and the anhydrous solvent.

-

Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

-

Quantitative Data for a Representative Buchwald-Hartwig Amination:

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | This compound | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 75-85 |

| 1-Iodonaphthalene | This compound | Pd(OAc)₂/BINAP | NaOtBu | Dioxane | 100 | 24 | 70-80 |

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients. Its unique electronic properties make it an attractive component for modulating the biological and physicochemical properties of drug candidates. The protocols provided herein for the synthesis of fluorinated quinolones and for palladium-catalyzed cross-coupling reactions serve as a foundation for researchers and drug development professionals to explore the full potential of this important fluorinated synthon. Careful optimization of reaction conditions is crucial to achieve high yields and purity in the synthesis of novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Fluorinated Liquid Crystals from 2,3,4,5,6-Pentafluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated liquid crystals are a critical class of materials in modern technology, particularly in the manufacturing of liquid crystal displays (LCDs) and other electro-optical devices. The incorporation of fluorine atoms into the molecular structure of liquid crystals can significantly enhance their properties, such as inducing a strong negative dielectric anisotropy, reducing viscosity, and improving thermal and chemical stability. 2,3,4,5,6-Pentafluoroaniline is a versatile starting material for the synthesis of highly fluorinated aromatic compounds. This document provides detailed application notes and experimental protocols for the synthesis of a homologous series of 4'-alkyl-2,3,4,5,6-pentafluorobiphenyls, a class of fluorinated liquid crystals, starting from this compound. The synthetic strategy involves a two-step process: the conversion of pentafluoroaniline to a reactive intermediate, bromopentafluorobenzene (B106962), via a Sandmeyer-type reaction, followed by a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl (B1667301) core.

Synthetic Pathway Overview

The overall synthetic scheme for the preparation of 4'-alkyl-2,3,4,5,6-pentafluorobiphenyls from this compound is depicted below. The synthesis is divided into two main stages:

-

Stage 1: Synthesis of Bromopentafluorobenzene. This stage involves the diazotization of this compound followed by a Sandmeyer reaction with a bromide source to yield 1-bromo-2,3,4,5,6-pentafluorobenzene.

-

Stage 2: Suzuki-Miyaura Cross-Coupling. The synthesized bromopentafluorobenzene is then coupled with a commercially available 4-alkylphenylboronic acid using a palladium catalyst to afford the target 4'-alkyl-2,3,4,5,6-pentafluorobiphenyl liquid crystal.

Figure 1: Overall synthetic pathway for 4'-alkyl-2,3,4,5,6-pentafluorobiphenyls.

Experimental Protocols

Stage 1: Synthesis of 1-Bromo-2,3,4,5,6-pentafluorobenzene

This protocol details the conversion of this compound to 1-bromo-2,3,4,5,6-pentafluorobenzene via a diazotization and subsequent Sandmeyer reaction.

Materials:

-

This compound

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Copper(I) bromide (CuBr)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice

Procedure:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add this compound (1 equivalent). Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add concentrated hydrobromic acid (excess) to the aniline (B41778) with vigorous stirring, maintaining the temperature below 5 °C.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in water and add it dropwise to the reaction mixture through the dropping funnel. Ensure the temperature does not rise above 5 °C during the addition.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in concentrated hydrobromic acid. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 1-bromo-2,3,4,5,6-pentafluorobenzene as a colorless liquid.

Figure 2: Experimental workflow for the synthesis of 1-bromo-2,3,4,5,6-pentafluorobenzene.

Stage 2: Synthesis of 4'-Alkyl-2,3,4,5,6-pentafluorobiphenyls

This protocol describes the Suzuki-Miyaura cross-coupling of 1-bromo-2,3,4,5,6-pentafluorobenzene with a 4-alkylphenylboronic acid.

Materials:

-

1-Bromo-2,3,4,5,6-pentafluorobenzene

-

4-Alkylphenylboronic acid (e.g., 4-pentylphenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate (B1210297)

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-